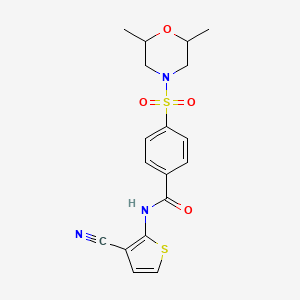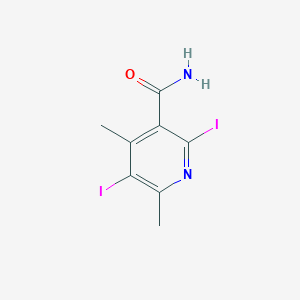
2,5-Diiodo-4,6-dimethylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diiodo-4,6-dimethylpyridine-3-carboxamide is a chemical compound with the molecular formula C8H8I2N2O and a molecular weight of 401.97 g/mol . It is a derivative of pyridine, characterized by the presence of two iodine atoms at positions 2 and 5, and two methyl groups at positions 4 and 6 on the pyridine ring. The compound also features a carboxamide group at position 3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diiodo-4,6-dimethylpyridine-3-carboxamide typically involves the iodination of 4,6-dimethylpyridine-3-carboxamide. The reaction is carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction proceeds through electrophilic substitution, where iodine atoms are introduced at the 2 and 5 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Diiodo-4,6-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove iodine atoms, leading to the formation of 4,6-dimethylpyridine-3-carboxamide.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 4,6-dimethylpyridine-3-carboxamide.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2,5-Diiodo-4,6-dimethylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,5-Diiodo-4,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. The iodine atoms and carboxamide group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Diiodo-4,6-dimethylnicotinamide: Similar structure but with a nicotinamide group instead of a carboxamide group.
4,6-Dimethylpyridine-3-carboxamide: Lacks the iodine atoms, resulting in different reactivity and applications.
2,5-Dibromo-4,6-dimethylpyridine-3-carboxamide: Bromine atoms instead of iodine, leading to different chemical properties.
Uniqueness
2,5-Diiodo-4,6-dimethylpyridine-3-carboxamide is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and biological activity. The combination of iodine atoms and the carboxamide group makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,5-diiodo-4,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8I2N2O/c1-3-5(8(11)13)7(10)12-4(2)6(3)9/h1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOQNOLYAWPWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1I)C)I)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8I2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2501104.png)
![N-cyclopentyl-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2501107.png)
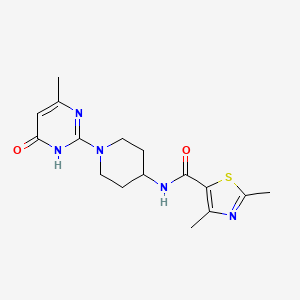
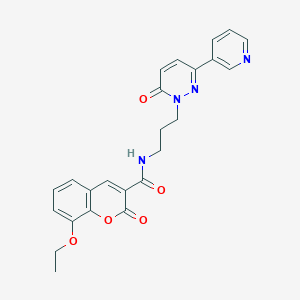
![2-(4-chlorophenyl)-3-(furan-2-yl)-5-(4-methoxyphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2501114.png)
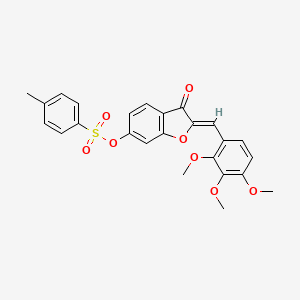
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2501117.png)

![2-({6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2501119.png)

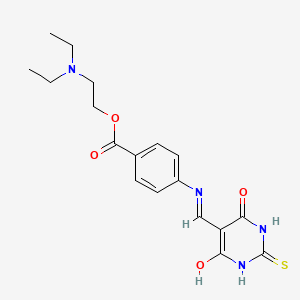
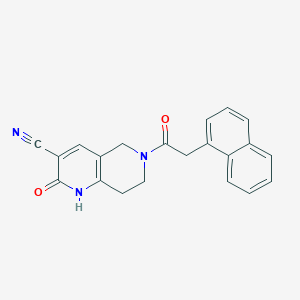
![Methyl 2-(4-{[(2-chloro-6-methylpyridin-3-yl)sulfonyl]oxy}phenyl)acetate](/img/structure/B2501126.png)
